molecular formula C16H19ClN2O3 B12935002 2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile

2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile

Cat. No.: B12935002
M. Wt: 322.78 g/mol
InChI Key: KZJVCGDRORGWAW-LRAYJDFDSA-N
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Description

The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is not possible to provide detailed information about its preparation methods, chemical reactions, scientific research applications, mechanism of action, or comparison with similar compounds.

Preparation Methods

Since “N/A” is not a specific chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.

Chemical Reactions Analysis

As “N/A” does not correspond to a particular chemical substance, it does not undergo any chemical reactions. Therefore, there are no common reagents, conditions, or major products to discuss.

Scientific Research Applications

Given that “N/A” is not a defined chemical compound, it does not have any scientific research applications in chemistry, biology, medicine, or industry.

Mechanism of Action

Since “N/A” is not a specific compound, there is no mechanism of action, molecular targets, or pathways involved.

Comparison with Similar Compounds

As “N/A” does not refer to a particular chemical compound, it cannot be compared with other similar compounds. There are no unique properties or similar compounds to list.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

2-chloro-4-[(1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile

InChI

InChI=1S/C16H19ClN2O3/c1-9-12(4-2-10(7-18)14(9)17)19-11-3-5-13(19)15(21)16(22,6-11)8-20/h2,4,11,13,15,20-22H,3,5-6,8H2,1H3/t11-,13+,15?,16-/m0/s1

InChI Key

KZJVCGDRORGWAW-LRAYJDFDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2[C@H]3CC[C@@H]2C([C@](C3)(CO)O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3)(CO)O)O

Origin of Product

United States

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